molecular formula C17H17FN4O2S B2510622 2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid CAS No. 721964-47-2

2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid

Cat. No.: B2510622
CAS No.: 721964-47-2
M. Wt: 360.41
InChI Key: NGKDWZGDYCFYIW-UHFFFAOYSA-N
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Description

2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a triazolopyridazine core makes this compound particularly interesting for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid typically involves multiple steps, starting from readily available precursorsThe final step involves the attachment of the hexanoic acid moiety through a thiol-ene reaction or similar coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure to target specific biological pathways.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid involves its interaction with specific molecular targets within cells. The triazolopyridazine core is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The fluorophenyl group enhances the compound’s binding affinity and specificity, making it a potent agent in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid lies in its specific combination of a fluorophenyl group and a triazolopyridazine core. This combination imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2S/c1-2-3-4-13(17(23)24)25-15-10-9-14-19-20-16(22(14)21-15)11-5-7-12(18)8-6-11/h5-10,13H,2-4H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKDWZGDYCFYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)SC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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